Cas no 1107627-17-7 (1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole)
1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole
- 1-(3-azetidinyl)-3,5-dimethyl-1H-pyrazole
- 1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole
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- Inchi: 1S/C8H13N3/c1-6-3-7(2)11(10-6)8-4-9-5-8/h3,8-9H,4-5H2,1-2H3
- InChI Key: JNIGJXJBRHGJBY-UHFFFAOYSA-N
- SMILES: N1CC(C1)N1C(C)=CC(C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 144
- Topological Polar Surface Area: 29.8
1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A134316-100mg |
1-(Azetidin-3-yl)-3,5-dimethyl-1h-pyrazole |
1107627-17-7 | 100mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A134316-500mg |
1-(Azetidin-3-yl)-3,5-dimethyl-1h-pyrazole |
1107627-17-7 | 500mg |
$ 210.00 | 2022-05-31 | ||
| TRC | A134316-1g |
1-(Azetidin-3-yl)-3,5-dimethyl-1h-pyrazole |
1107627-17-7 | 1g |
$ 320.00 | 2022-05-31 | ||
| Ambeed | A1124938-1g |
1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole |
1107627-17-7 | 98% | 1g |
$169.0 | 2024-04-26 | |
| A2B Chem LLC | AJ35691-50mg |
1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole |
1107627-17-7 | 80% | 50mg |
$265.00 | 2024-04-20 | |
| A2B Chem LLC | AJ35691-100mg |
1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole |
1107627-17-7 | 80% | 100mg |
$296.00 | 2024-01-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1924-1G |
1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole |
1107627-17-7 | 95% | 1g |
¥ 1,141.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1924-5G |
1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole |
1107627-17-7 | 95% | 5g |
¥ 3,498.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1924-10G |
1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole |
1107627-17-7 | 95% | 10g |
¥ 5,141.00 | 2023-03-16 | |
| Enamine | EN300-71691-0.05g |
1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole |
1107627-17-7 | 80% | 0.05g |
$55.0 | 2023-04-30 |
1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole Suppliers
1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole
1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole (CAS No. 1107627-17-7): A Versatile Heterocyclic Compound with Promising Applications
1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole (CAS No. 1107627-17-7) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This azetidine-pyrazole hybrid molecule combines the favorable properties of both azetidine and pyrazole rings, making it a valuable scaffold for drug discovery and development.
The compound features a 3,5-dimethylpyrazole moiety attached to the 3-position of an azetidine ring, creating a compact yet pharmacologically interesting structure. Recent studies suggest that this nitrogen-rich heterocycle demonstrates excellent potential as a building block for kinase inhibitors and GPCR modulators, particularly in the treatment of inflammatory diseases and metabolic disorders.
In the context of current pharmaceutical trends, 1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole derivatives are being explored for their potential in addressing several modern therapeutic challenges. Researchers are particularly interested in its application for targeted protein degradation (PROTAC technology) and as a covalent inhibitor scaffold in drug design. The compound's balanced lipophilicity and molecular weight make it attractive for developing blood-brain barrier permeable drugs.
The synthetic accessibility of 1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole has been significantly improved in recent years, with several efficient routes reported in the literature. Modern synthetic approaches often employ microwave-assisted synthesis or flow chemistry techniques to achieve higher yields and purity. The compound typically appears as a white to off-white crystalline powder with good stability under standard storage conditions.
From a medicinal chemistry perspective, the azetidine-pyrazole core offers multiple sites for structural modification, allowing medicinal chemists to fine-tune physicochemical properties and biological activity. The 3,5-dimethyl substitution pattern on the pyrazole ring contributes to metabolic stability while maintaining favorable solubility characteristics. These features make it particularly valuable in the design of orally bioavailable small molecule drugs.
Current market analysis indicates growing demand for 1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole and its derivatives, driven by increasing research into kinase inhibitors and anti-inflammatory agents. Several pharmaceutical companies have included this scaffold in their fragment-based drug discovery libraries. The compound's versatility is further demonstrated by its emerging applications in cancer immunotherapy and neurodegenerative disease research.
Quality control of 1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole typically involves HPLC analysis with UV detection, with purity standards often exceeding 98%. The compound is generally supplied in amber glass vials under inert atmosphere to ensure long-term stability. Proper handling requires standard laboratory precautions, and material safety data sheets should always be consulted before use.
Looking forward, the scientific community anticipates expanded applications for 1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole derivatives in areas such as allosteric modulator development and bioconjugation chemistry. Its compatibility with modern click chemistry approaches makes it particularly valuable for probe development and chemical biology studies. As research continues, this compound is likely to play an increasingly important role in addressing unmet medical needs through innovative drug design strategies.
For researchers interested in working with 1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole, it's important to note that several analogs and protected derivatives are commercially available. These include Boc-protected azetidine-pyrazole precursors and various halogenated derivatives for further functionalization. The compound's growing importance is reflected in its inclusion in numerous recent patent applications across multiple therapeutic areas.
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